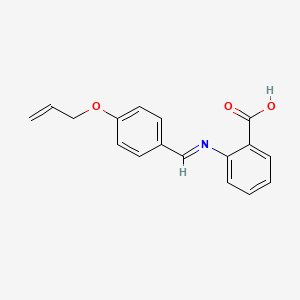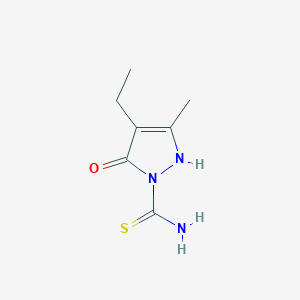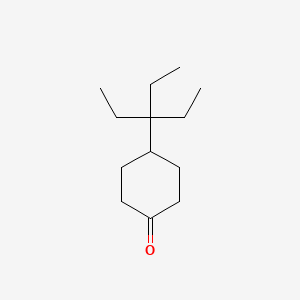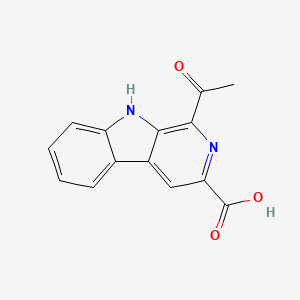
2-Chloro-1,1-dimethoxycyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1,1-dimethoxycyclohexane is an organic compound with the molecular formula C8H15ClO2. It is a derivative of cyclohexane, where two methoxy groups and one chlorine atom are attached to the first carbon of the cyclohexane ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,1-dimethoxycyclohexane typically involves the reaction of cyclohexanone with methanol in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, cyclohexanone dimethyl ketal, which is then chlorinated to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1,1-dimethoxycyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form cyclohexane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
Substitution: Products include 1,1-dimethoxycyclohexane derivatives with different substituents replacing the chlorine atom.
Oxidation: Products include cyclohexanone derivatives.
Reduction: Products include cyclohexane derivatives with reduced functional groups.
Applications De Recherche Scientifique
2-Chloro-1,1-dimethoxycyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-1,1-dimethoxycyclohexane involves its interaction with nucleophiles and electrophiles. The chlorine atom and methoxy groups make the compound reactive towards various chemical species. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dimethoxycyclohexane: Lacks the chlorine atom, making it less reactive in substitution reactions.
1-Chloro-1-methoxycyclohexane: Contains only one methoxy group, resulting in different reactivity and properties.
Cyclohexanone dimethyl ketal: An intermediate in the synthesis of 2-Chloro-1,1-dimethoxycyclohexane.
Uniqueness
This compound is unique due to the presence of both chlorine and methoxy groups on the same carbon atom, which imparts distinct reactivity and properties compared to similar compounds.
Propriétés
Numéro CAS |
65933-44-0 |
|---|---|
Formule moléculaire |
C8H15ClO2 |
Poids moléculaire |
178.65 g/mol |
Nom IUPAC |
2-chloro-1,1-dimethoxycyclohexane |
InChI |
InChI=1S/C8H15ClO2/c1-10-8(11-2)6-4-3-5-7(8)9/h7H,3-6H2,1-2H3 |
Clé InChI |
MQDHNJMXBCMOBF-UHFFFAOYSA-N |
SMILES canonique |
COC1(CCCCC1Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Hydroxymethyl)carbamoyl]-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14464089.png)
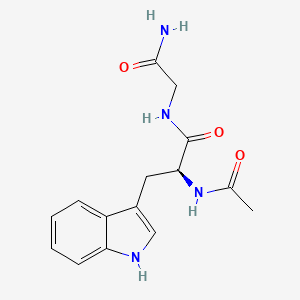
![1-[(Octylsulfanyl)methyl]piperidine](/img/structure/B14464107.png)
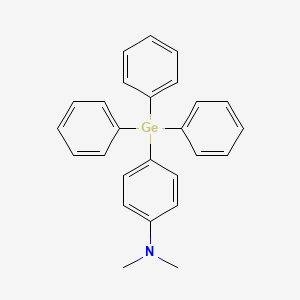
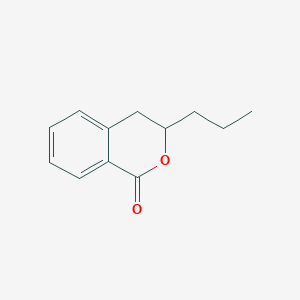
![(5R,5aR,8aR,9R)-9-(3,5-dimethoxy-4-propoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14464114.png)
![N~1~-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine](/img/structure/B14464120.png)
![2-Chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B14464125.png)
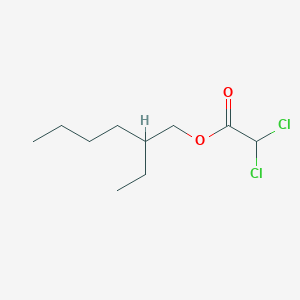
![Disodium;4-[2-(4-sulfonatobutoxy)ethoxy]butane-1-sulfonate](/img/structure/B14464135.png)
